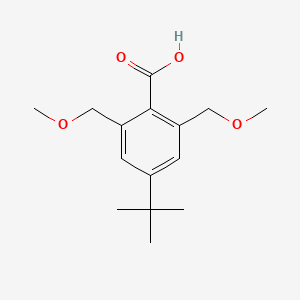
4-Formylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylindole, also known as indole-4-carbaldehyde, is an organic compound with the molecular formula C9H7NO. It is a derivative of indole, a significant heterocyclic system found in many natural products and pharmaceuticals. The compound features an aldehyde group attached to the fourth position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Formylindole can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxymethylindole using oxidizing agents such as manganese dioxide or potassium permanganate . Another method includes the Vilsmeier-Haack reaction, where indole reacts with N,N-dimethylformamide and phosphorus oxychloride to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of method depends on the desired yield, purity, and specific industrial requirements.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Formylindole undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom and the second position of the ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products:
Oxidation: Indole-4-carboxylic acid.
Reduction: 4-Hydroxymethylindole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Formylindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: this compound derivatives have shown potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 4-formylindole and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on these macromolecules, leading to inhibition or modulation of their activity. This interaction is crucial in the development of this compound-based drugs targeting specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position.
Indole-2-carbaldehyde: Aldehyde group at the second position.
Indole-5-carbaldehyde: Aldehyde group at the fifth position.
Comparison: 4-Formylindole is unique due to the position of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. This positional difference can lead to variations in biological activity and chemical properties, making this compound a distinct and valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
1047-86-6 |
|---|---|
Molekularformel |
C10H9FN2O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-benzyl-2-[(methylsulfonyl)amino]acetamide](/img/structure/B1175496.png)
![4-Nitrobenzyl [(methylsulfonyl)amino]acetate](/img/structure/B1175499.png)


